molecular formula C17H12N4O3S2 B2646768 N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide CAS No. 862976-62-3

N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B2646768
CAS No.: 862976-62-3
M. Wt: 384.43
InChI Key: ZKMOPHQRVQLELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraene) linked to a benzothiazole-acetamide moiety. The tricyclic system incorporates oxygen, sulfur, and nitrogen heteroatoms, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions. The benzothiazole group is a common pharmacophore in bioactive molecules, particularly kinase inhibitors and anticancer agents . While direct studies on this specific compound are absent in the provided evidence, structurally related derivatives with benzothiazole and tricyclic frameworks have demonstrated notable bioactivities, such as VEGFR-2 inhibition and antinociceptive effects .

Properties

IUPAC Name

N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c1-8(22)18-9-2-3-10-14(4-9)25-16(19-10)21-17-20-11-5-12-13(24-7-23-12)6-15(11)26-17/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMOPHQRVQLELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, which includes the formation of the benzothiazole ring and the incorporation of the dioxathia-azatricyclo moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Molecular Formula Key Structural Features Bioactivity Pharmacokinetic Data References
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d) C₁₉H₁₄N₆O₃S₃ Benzothiazole, thiadiazole, phenylurea VEGFR-2 inhibition (IC₅₀ = 0.18 µM); Antiproliferative activity against HepG2 cells Moderate solubility (predicted)
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide C₁₆H₁₁N₅O₃S₃ Benzothiazole, thiadiazole, nitroaniline Antinociceptive activity (100 mg/kg, i.p. in mice) Not reported
N-Ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide C₁₆H₁₉N₃O₂S₂ Tricyclic core (7-thia-9,11-diaza), allyl substituent Not explicitly stated; structural similarity suggests kinase or protease inhibition Water solubility: 37.5 µg/mL
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide C₂₅H₂₂N₄O₅S Tricyclic core (8-thia-4,6,11-triaza), acetyl, methoxy Potential use in cancer or inflammation (based on structural analogs) Not reported

Key Differences and Implications

Heteroatom Arrangement: The target compound’s tricyclic system (4,6-dioxa-10-thia-12-aza) differs from analogs like the 7-thia-9,11-diaza () or 8-thia-4,6,11-triaza () cores. Oxygen atoms may improve solubility but reduce metabolic stability compared to sulfur-rich analogs .

Bioactivity Profiles: Compound 6d () demonstrated nanomolar VEGFR-2 inhibition, while ’s benzothiazole-thiadiazole hybrid exhibited antinociceptive effects. This highlights the role of substituents (e.g., nitro groups, phenylurea) in modulating target specificity. The tricyclic compound in has moderate water solubility (37.5 µg/mL), which may surpass the target compound’s solubility if its oxygen-rich core enhances hydrophilicity .

Synthetic Feasibility :

  • The synthesis of tricyclic systems often involves multi-step cyclization, as seen in (azatetracyclo compounds) and (spirocyclic benzothiazoles). The target compound’s 4,6-dioxa-10-thia-12-aza core may require specialized reagents or catalysts for ring closure .

Research Findings and Gaps

  • Molecular Docking : Analogous compounds (e.g., ’s Compound 6d) bind VEGFR-2 via hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 . The target compound’s oxygen atoms could strengthen polar interactions but may sterically hinder binding.
  • Pharmacokinetics: No data exist for the target compound, but ’s analog shows measurable solubility, suggesting the need for ADMET studies .
  • Biological Testing : Priority should be given to kinase inhibition assays (e.g., VEGFR-2, EGFR) and cytotoxicity screening, given structural parallels to active compounds .

Biological Activity

N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique tricyclic structure with multiple heteroatoms contributing to its reactivity and biological properties.

Synthesis

The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the tricyclic core.
  • Introduction of the benzothiazole moiety.
  • Functionalization to yield the final acetamide product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. A study highlighted that derivatives of benzothiazole possess potent antibacterial effects against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

Several studies have reported the anticancer potential of related compounds. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
  • Case Study: A derivative demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.

Enzyme Inhibition

The compound is also studied for its role as an enzyme inhibitor:

  • Target Enzymes: It may inhibit enzymes such as topoisomerases or kinases, which are crucial for DNA replication and repair.
  • Research Findings: In vitro assays have shown promising results in inhibiting these enzymes, suggesting potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity: The compound's structure allows it to bind effectively to target proteins or enzymes.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells leading to apoptosis.
  • Cell Cycle Arrest: The compound has been shown to halt the cell cycle at specific checkpoints.

Comparative Analysis

PropertyN-[2-(...)] AcetamideSimilar Compounds
Antimicrobial ActivityHighModerate
Anticancer ActivitySignificantVariable
Enzyme InhibitionYesYes
MechanismMulti-targetSpecific targets

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield (%)
Core FormationPd(OAc)₂, PPh₃100°CDMF65–75
AcetylationAcetic anhydride80°CTHF85–90

Basic: How is the compound characterized post-synthesis?

Characterization employs:

  • NMR Spectroscopy : To confirm the tricyclic structure and substituent positions (¹H and ¹³C NMR) .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Ensures >95% purity by reverse-phase chromatography .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 444.91 for related analogs) .

Advanced: How do structural modifications influence bioactivity?

Substituents on the tricyclic core and benzothiazole moiety significantly alter bioactivity. For example:

  • Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by disrupting bacterial cell walls .
  • Methoxy groups improve solubility but may reduce anticancer potency due to steric hindrance .
    Comparative studies using SAR (Structure-Activity Relationship) models are recommended to optimize functional groups .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial tests) .
  • Comparative Controls : Benchmark against known inhibitors (e.g., doxorubicin for cytotoxicity) .
  • Structural Validation : X-ray crystallography or DFT calculations to confirm active conformations .

Q. Table 2: Bioactivity Mechanisms

ActivityMechanismKey Evidence
AnticancerApoptosis induction via caspase-3 activationIn vitro MCF-7 cell studies
Anti-inflammatoryTNF-α inhibition (IC₅₀ = 12 µM)Molecular docking with COX-2

Advanced: What computational methods predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2, EGFR) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
  • QSAR Models : Utilize MOE or RDKit to correlate substituent effects with activity .

Basic: What are the key challenges in purifying this compound?

Challenges include:

  • Solubility Issues : Use gradient elution in HPLC with acetonitrile/water mixtures .
  • Byproduct Removal : Silica gel chromatography to separate unreacted intermediates .
  • Scale-Up : Switch from batch to flash chromatography for >1 g syntheses .

Advanced: How to design experiments to validate enzyme inhibition?

Target Selection : Prioritize enzymes linked to bioactivity (e.g., topoisomerase II for anticancer effects) .

Kinetic Assays : Measure IC₅₀ via fluorometric or calorimetric methods (e.g., ITC) .

Cellular Validation : siRNA knockdown to confirm target dependency in cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.